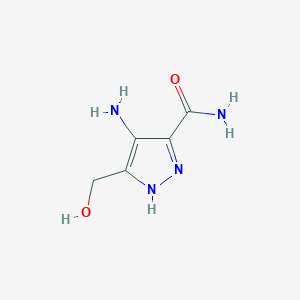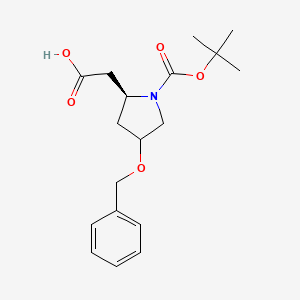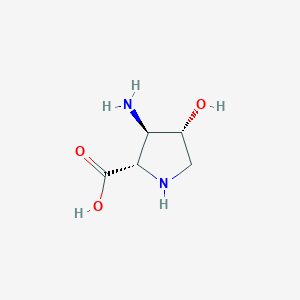
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several enantiospecific synthetic routes. One common method involves the use of glucuronolactone as a starting material. The process includes multiple steps such as protection, oxidation, and deprotection to yield the desired compound . Another approach involves the enantiospecific synthesis from glucuronolactone, which provides a high yield of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide (MnO2) for oxidation reactions . Reducing agents and nucleophiles are also employed in different reaction conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion . This inhibition can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid
Uniqueness
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3-2(8)1-7-4(3)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI Key |
GKCPJCKRVBIJKM-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)N)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


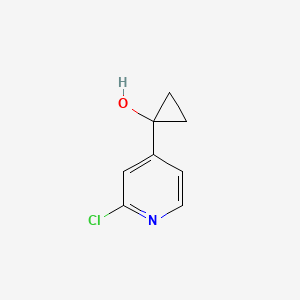

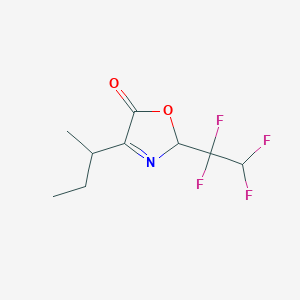
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)



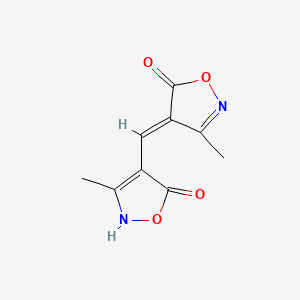

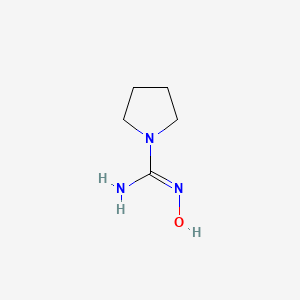
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
